Product packaging for Methyl indole-1-carboxylate(Cat. No.:CAS No. 39203-20-8)

Methyl indole-1-carboxylate

Cat. No.: B1601688
CAS No.: 39203-20-8
M. Wt: 175.18 g/mol
InChI Key: FHOPBCYBMWVMGJ-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Organic Synthesis

The indole nucleus, a bicyclic aromatic heterocyclic compound, represents a cornerstone in the fields of medicinal chemistry and organic synthesis. ijptjournal.comijpsr.com This structural motif is prevalent in a vast number of natural products, pharmaceuticals, and biologically active compounds. researchgate.netnih.gov Its significance stems from the unique electronic properties of the fused benzene (B151609) and pyrrole (B145914) rings, which allow for a variety of chemical modifications. irjmets.com The indole scaffold's ability to interact with diverse biological targets has made it a "privileged structure" in drug discovery, leading to the development of numerous therapeutic agents. ijpsr.commdpi.com

In medicinal chemistry, indole derivatives have demonstrated a broad spectrum of pharmacological activities. nih.govmdpi.com They are integral to the structure of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506). ijptjournal.comirjmets.com This has inspired the synthesis of a multitude of indole-based compounds with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. ijptjournal.comopenmedicinalchemistryjournal.com The versatility of the indole ring allows it to serve as a scaffold for designing molecules that can modulate the activity of various enzymes and receptors within the body. nih.gov

From the perspective of organic synthesis, the development of novel and efficient methods for constructing and functionalizing the indole core remains an active area of research. researchgate.netnih.gov Classical methods like the Fischer, Bischler, and Reissert indole syntheses have been complemented by modern, more sustainable approaches. researchgate.netrsc.org These include metal-catalyzed reactions and C-H activation strategies that offer greater control over the regioselectivity of functionalization at different positions of the indole ring, particularly at the N-1, C-2, and C-3 positions. researchgate.net The continuous evolution of synthetic methodologies provides chemists with the tools to create structurally diverse indole derivatives for various scientific investigations. researchgate.netnih.gov

Overview of Methyl Indole-1-carboxylate in Scholarly Investigations

This compound, also known as N-(Methoxycarbonyl)indole or Indole-1-carboxylic acid methyl ester, is a specific indole derivative that has garnered attention in academic research primarily as a versatile reactant and building block in organic synthesis. sigmaaldrich.comscbt.com Its structure features a methoxycarbonyl group attached to the nitrogen atom (N-1 position) of the indole ring. This modification significantly influences the reactivity of the indole system.

In scholarly investigations, this compound serves as a key starting material for the preparation of more complex molecules. For instance, it has been utilized as a reactant in the synthesis of the Bcl inhibitor Obatoclax and in the preparation of tetracyclic indolines. sigmaaldrich.comscbt.com It is also employed in Friedel-Crafts alkylation reactions and oxidative free radical reactions involving indoles. sigmaaldrich.com The presence of the electron-withdrawing methoxycarbonyl group at the N-1 position alters the nucleophilicity of the indole ring, enabling specific synthetic transformations that might be challenging with unsubstituted indole.

Academic studies have explored various synthetic routes to access derivatives of this compound. For example, N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate have been synthesized through methods like the Ullmann-type intramolecular arylamination. researchgate.net Research has also been conducted on the synthesis of related structures, such as methyl 1-methyl-1H-indole-3-carboxylate, which involves the esterification of 1-methyl-1H-indole-3-carboxylic acid. iucr.orgresearchgate.net These investigations contribute to the broader understanding of indole chemistry and expand the toolbox for creating novel indole-based compounds for various applications.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 39203-20-8
Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
Appearance Liquid
Density 1.191 g/mL at 25 °C
Refractive Index n20/D 1.583
Flash Point > 100 °C (>212.0 °F)

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Table 2: Spectroscopic Data for Selected Indole Carboxylate Derivatives

CompoundSpectroscopic Data
benzyl (B1604629) 5-methoxy-1H-indole-1-carboxylate ¹H NMR (400 MHz, Chloroform-d) δ 8.07 (s, 1H), 7.61 (d, J = 3.7 Hz, 1H), 7.48 (d, J = 6.3 Hz, 2H), 7.46 – 7.33 (m, 3H), 7.03 (d, J = 2.6 Hz, 1H), 6.94 (dd, J = 9.1, 2.7 Hz, 1H), 6.52 (d, J = 3.6 Hz, 1H), 5.44 (s, 2H), 3.85 (s, 3H). ¹³C NMR (101 MHz, Chloroform-d) δ 156.24, 135.29, 131.48, 128.87, 128.80, 128.54, 126.27, 115.97, 113.31, 108.18, 103.76, 68.71, 55.76. HRMS (EI) m/z: calcd for C17H15NO3: 282.0433, found [M]+: 282.0431. rsc.org
benzyl 4-nitro-1H-indole-1-carboxylate ¹H NMR (400 MHz, Chloroform-d) δ 8.52 (d, J = 8.3 Hz, 1H), 8.15 (d, J = 8.2 Hz, 1H), 7.80 (d, J = 3.7 Hz, 1H), 7.51 (d, J = 6.4 Hz, 2H), 7.43 (q, J = 7.4, 6.8 Hz, 3H), 7.36 (t, J = 8.2 Hz, 1H), 7.32 (d, J = 3.8 Hz, 1H), 5.48 (s, 2H). ¹³C NMR (101 MHz, Chloroform-d) δ 150.28, 140.56, 137.01, 134.57, 129.45, 129.18, 129.00, 128.82, 128.68, 128.63, 125.04, 123.99, 121.56, 119.93, 107.45, 69.59. rsc.org
1-Methyl-1H-indole-2-carboxylic Acid ¹H NMR (400 MHz, DMSO-d₆) δ 12.96 (s, 1H), 7.66 (d, J = 8.0 Hz, 1H), 7.54 (dd, J = 8.4, 0.4 Hz, 1H), 7.34–7.29 (m, 1H), 7.23 (d, J = 0.8 Hz, 1H), 7.13–7.09 (m, 1H), 4.02 (s, 3H). acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B1601688 Methyl indole-1-carboxylate CAS No. 39203-20-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)11-7-6-8-4-2-3-5-9(8)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOPBCYBMWVMGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10494193
Record name Methyl 1H-indole-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39203-20-8
Record name Methyl 1H-indole-1-carboxylate
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Record name Methyl indole-1-carboxylate
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Synthetic Methodologies for Methyl Indole 1 Carboxylate and Its Analogues

Classical and Named Reactions in Indole (B1671886) Synthesis

A number of classical reactions have been established for the synthesis of the indole ring system. Many of these have undergone significant modifications to improve their scope and applicability to the synthesis of complex and functionalized indoles. rsc.org

Advancements in Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is one of the most widely utilized methods for indole ring construction. chemcess.comchemicalbook.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. chemcess.comchemicalbook.com

While the classical Fischer synthesis is robust, modern advancements have focused on expanding its utility and improving reaction conditions. For instance, the Japp–Klingemann reaction provides an alternative route to the requisite arylhydrazone intermediates by reacting an aryldiazonium salt with a β-ketoester. psu.edu This modification avoids the direct use of potentially unstable arylhydrazines. Furthermore, the development of one-pot procedures, where the arylhydrazine is condensed with the carbonyl compound and cyclized in a single step, has enhanced the efficiency of the synthesis. researchgate.net The use of microwave irradiation and solid-supported catalysts has also been explored to accelerate the reaction and simplify purification. researchgate.net

A significant challenge in the Fischer synthesis is controlling the regioselectivity when using unsymmetrical ketones. chemcess.com However, by carefully selecting the starting materials and reaction conditions, it is possible to direct the cyclization to favor the desired isomer.

Modern Applications of Reissert Indole Synthesis

The Reissert indole synthesis offers a distinct pathway to the indole nucleus, particularly for the preparation of indole-2-carboxylic acids and their esters. chemicalbook.comresearchgate.net The classical approach involves the base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate (B1200264) to form an o-nitrophenylpyruvic acid ester. researchgate.netresearchgate.net Subsequent reduction of the nitro group to an amine initiates a spontaneous cyclization to yield the indole-2-carboxylate (B1230498). researchgate.net

Modern applications of the Reissert synthesis have focused on improving the reduction step and expanding the substrate scope. While traditional reducing agents like ferrous sulfate (B86663) and zinc dust have been effective, newer methods employing catalytic hydrogenation or other reducing agents like sodium dithionite (B78146) have been introduced to enhance yield and functional group tolerance. researchgate.netresearchgate.net The Reissert methodology has been successfully applied to the synthesis of various substituted indole-2-carboxylates, including those with halogen and fluoro substituents, which are valuable intermediates in medicinal chemistry. researchgate.net For example, ethyl 5-chloro-4-fluoroindole-2-carboxylate, a key component of a potent HIV-1 reverse transcriptase inhibitor, has been synthesized using a Reissert approach. researchgate.net

Madelung Indole Synthesis and its Contemporary Variants

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures to produce an indole. chemcess.comwikipedia.org Traditionally, this reaction required harsh conditions, such as sodium amide or potassium tert-butoxide at 200–400 °C, which limited its application to the synthesis of simple, robust indoles. wikipedia.orgbhu.ac.in

Contemporary variants of the Madelung synthesis have significantly broadened its scope by employing milder reaction conditions. The use of organolithium reagents as bases allows the reaction to proceed at lower temperatures, making it compatible with more sensitive functional groups. chemicalbook.combhu.ac.in A notable advancement is the Smith-modified Madelung synthesis, which utilizes organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines. wikipedia.org This modification has proven effective for a wide range of substituted anilines and can be used to synthesize 2-substituted indoles. wikipedia.org Furthermore, copper-catalyzed amidation/condensation strategies have been developed as a tandem one-pot process, providing a new avenue for Madelung-type indole synthesis. clockss.org

Bischler and Hemetsberger Approaches to Indole Carboxylates

The Bischler indole synthesis involves the acid-catalyzed cyclization of an α-arylamino-ketone. pcbiochemres.com While effective, this method can sometimes lead to mixtures of products due to rearrangements. pcbiochemres.com A modified Bischler synthesis, utilizing a carbenoid N-H insertion followed by an ion-exchange mediated cyclization, has been developed for the preparation of substituted indole-2-carboxylates, such as methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate. chim.it

The Hemetsberger indole synthesis provides a route to indole-2-carboxylic esters through the thermal decomposition of a 3-aryl-2-azido-propenoic ester. pcbiochemres.comchim.it This method has been successfully employed in the synthesis of various substituted indole-2-carboxylates. For example, methyl 5,6,7-trimethoxyindole-2-carboxylate has been prepared from 3,4,5-trimethoxybenzaldehyde (B134019) via an intermediate azide (B81097). chim.it

Transition Metal-Catalyzed Syntheses

The advent of transition metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, improved functional group tolerance, and novel pathways to construct the indole ring.

Palladium-Catalyzed Functionalizations

Palladium catalysis has emerged as a powerful tool for the synthesis and functionalization of indoles. A notable application is the reductive N-heteroannulation of 2-nitrostyrenes, which provides a flexible route to a wide variety of functionalized indoles. orgsyn.orgorgsyn.org This reaction typically uses carbon monoxide as the reducing agent and a palladium catalyst, such as palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand. orgsyn.orgorgsyn.org An advantage of this method is its compatibility with numerous functional groups, including esters, which allows for the direct synthesis of indole carboxylates like methyl indole-4-carboxylate. orgsyn.org

Palladium catalysts are also instrumental in the direct C-H functionalization of the indole ring. For instance, the C-H alkoxycarbonylation of indoles with alcohols can be achieved using a palladium catalyst to introduce a carboxylate group at the C3-position. nih.govbeilstein-journals.org Additionally, palladium-catalyzed domino reactions have been developed for the synthesis of complex indole derivatives. One such process involves the C-H activation of indole-carboxylic acids and their subsequent reaction with benzyl (B1604629) alcohols in water to form bis(indolyl)methanes. mdpi.com

Furthermore, palladium-catalyzed carbonylative heterocyclization reactions of appropriately functionalized anilines provide another efficient route to indole carboxylates. For example, 2-alkynylanilines can undergo a palladium-catalyzed process involving carbon monoxide to yield N-substituted indole-3-carboxylic esters. beilstein-journals.org

Table 1: Comparison of Classical Indole Synthesis Methods

Synthesis Method Starting Materials Key Features Typical Products
Fischer Indole Synthesis Arylhydrazones (from arylhydrazines and aldehydes/ketones) Acid-catalyzed cyclization 2,3-Disubstituted indoles
Reissert Indole Synthesis o-Nitrotoluenes and diethyl oxalate Reductive cyclization of an intermediate nitro compound Indole-2-carboxylic acids/esters
Madelung Indole Synthesis N-Acyl-o-toluidines Strong base-catalyzed intramolecular cyclization 2-Substituted indoles
Bischler Indole Synthesis α-Arylamino-ketones Acid-catalyzed cyclization Variably substituted indoles
Hemetsberger Indole Synthesis 3-Aryl-2-azido-propenoic esters Thermal decomposition of an azide intermediate Indole-2-carboxylic esters

Table 2: Examples of Palladium-Catalyzed Indole Synthesis

Reaction Type Substrates Catalyst System Product
Reductive N-Heteroannulation 2-Nitrostyrenes Pd(OAc)₂ / PPh₃ / CO Functionalized indoles
C-H Alkoxycarbonylation Indoles, Alcohols Pd(TFA)₂ / p-Benzoquinone Indole-3-carboxylates
Carbonylative Heterocyclization 2-Alkynylanilines PdI₂ / KI / CO Indole-3-carboxylic esters
Domino C-H Activation/Benzylation Indole-carboxylic acids, Benzyl alcohols Pd(OAc)₂ / TPPMS Bis(indolyl)methanes

Copper-Catalyzed Cross-Dehydrogenative Coupling Reactions

Copper catalysis is a cornerstone of modern organic synthesis, prized for its cost-effectiveness and unique reactivity in forming carbon-heteroatom bonds. While direct copper-catalyzed cross-dehydrogenative coupling (CDC) for the N-methoxycarbonylation of indole is not extensively documented, copper's role is significant in related C-N bond-forming reactions that lead to N-substituted indoles.

Copper-catalyzed N-arylation of indoles, a process analogous to the desired N-carboxylation, is well-established. These reactions typically involve the coupling of an indole with an aryl halide or boronic acid. Copper nanocatalysts have emerged as a popular and efficient tool for forging N-arylindoles. nih.gov For instance, ceria-supported copper nanoparticles (Cu@CeO₂) have been shown to be effective catalysts for the N-arylation of indole with various aryl bromides, typically requiring a ligand such as 1,10-phenanthroline (B135089) and a strong base in a solvent like DMSO at elevated temperatures. researchgate.net

In the context of N-alkoxycarbonylation, copper salts, particularly copper(II) acetate (Cu(OAc)₂), often serve as indispensable co-catalysts or oxidants in palladium-catalyzed systems. nih.govbeilstein-journals.org In one such process for the N-H alkoxycarbonylation of indole derivatives, Cu(OAc)₂ is used as a co-catalyst alongside a palladium catalyst to facilitate the reaction with carbon monoxide and an alcohol. nih.govbeilstein-journals.org Although palladium is the primary catalyst for the C-H/N-H activation, the copper co-catalyst is crucial for the catalytic cycle, likely in the reoxidation of the active palladium species. These examples underscore copper's utility in facilitating the formation of N-substituted indoles, providing a foundation for developing direct copper-catalyzed N-alkoxycarbonylation methods.

Catalyst SystemReaction TypeKey FeaturesReference
Cu@CeO₂N-Arylation of IndoleHeterogeneous nanocatalyst, requires ligand and base. researchgate.net
Pd(PPh₃)₂Cl₂ / Cu(OAc)₂N-H AlkoxycarbonylationCopper(II) acetate acts as a co-catalyst/oxidant. nih.govbeilstein-journals.org

Rhodium-Catalyzed Transformations

Rhodium catalysts are powerful tools for C-H activation and annulation reactions, enabling the construction of complex heterocyclic systems. tandfonline.com While direct rhodium-catalyzed N-methoxycarbonylation of indole is uncommon, rhodium catalysis is pivotal in synthesizing a wide array of substituted indoles, often through innovative reaction cascades.

For example, rhodium(III) catalysts have been employed for the synthesis of N-unprotected indoles from imidamides and α-diazo β-keto esters via C-H activation. thieme-connect.com Rhodium-catalyzed oxidative coupling of acetanilides and internal alkynes is another robust method for producing highly functionalized indoles. mdpi.com In some instances, rhodium catalysis can be enhanced by additives; for instance, the reactivity of a Rh(III) catalyst in the C-H activation of phenidones was improved by the addition of palladium acetate, leading to N-substituted indole derivatives. rsc.org

More relevant to the synthesis of carboxylated indoles, rhodium has been used for the C-H alkoxycarbonylation of indole derivatives at the C3 position. Li and coworkers developed a rhodium-catalyzed process using [Rh(COD)Cl]₂ with K₂S₂O₈ as a re-oxidant to produce indole-3-carboxylates. nih.govbeilstein-journals.org These methods, while targeting a different position on the indole ring, highlight the potential of rhodium catalysts to mediate carbonylation reactions on the indole scaffold, suggesting that with appropriate ligand and reaction design, N-selective functionalization could be achievable.

Other Metal-Mediated Cyclizations and Coupling Strategies

Palladium stands out as the most versatile and widely used metal for the synthesis and functionalization of indoles, including the direct preparation of N-carboxylates. Palladium-catalyzed reactions often exhibit high efficiency, broad substrate scope, and excellent functional group tolerance.

A significant breakthrough was the development of palladium-catalyzed C-H and N-H alkoxycarbonylation of indole derivatives. Lei and colleagues reported a dual functionalization process where both C3- and N-alkoxycarbonylation could be achieved. nih.govbeilstein-journals.org The N-H carbonylation to produce compounds like methyl indole-1-carboxylate was accomplished using a catalyst system of Pd(PPh₃)₂Cl₂, with Cu(OAc)₂ as a co-catalyst, in the presence of carbon monoxide and an alcohol. nih.govbeilstein-journals.org This transformation provides a direct and atom-economical route to the target compound from the parent indole.

Palladium catalysis is also fundamental in constructing the indole ring itself. The palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes using carbon monoxide as the reductant is a powerful method for synthesizing a variety of functionalized indoles. orgsyn.orgorgsyn.org While this specific procedure was detailed for methyl indole-4-carboxylate, the methodology is broadly applicable and demonstrates the utility of palladium in indole synthesis. A range of palladium(0) and palladium(II) sources, including Pd(OAc)₂, can serve as the precatalyst. orgsyn.org

Catalyst/ReagentsReaction TypeProductReference
Pd(PPh₃)₂Cl₂ / Cu(OAc)₂ / CON-H AlkoxycarbonylationIndole-1-carboxylates nih.govbeilstein-journals.org
Pd(OAc)₂ / PPh₃ / COReductive N-HeteroannulationIndole-4-carboxylates orgsyn.org

Green Chemistry Approaches to Indole-1-carboxylate Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and avoiding hazardous substances. These principles are increasingly being applied to the synthesis of important heterocyclic compounds like indole-1-carboxylates.

Solvent-Free and Water-Mediated Reactions

Replacing volatile organic solvents with water or eliminating solvents altogether represents a major step towards greener synthesis. Water is an attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. medcraveonline.com Many organic transformations, including the synthesis of heterocycles, have been successfully performed in aqueous media. medcraveonline.comajgreenchem.com

Solvent-free reactions, often facilitated by grinding (mechanochemistry), offer another environmentally friendly alternative. The synthesis of bis(indolyl)methanes, for example, has been achieved by simply grinding indole with aromatic aldehydes at room temperature without any catalyst or solvent. tandfonline.comtandfonline.com In other work, a natural marine sponge/H₃PO₄ powder was used as a catalyst for the Fischer indole synthesis under solvent-free conditions. researchgate.net These methodologies showcase the feasibility of conducting complex indole syntheses under minimalist conditions, reducing both cost and environmental impact. The application of these principles to the N-carboxylation of indole could lead to more sustainable production methods.

Application of Nanocatalysts and Ionic Liquids

The use of advanced catalytic systems like nanocatalysts and ionic liquids is at the forefront of green chemistry. Nanocatalysts offer high surface-area-to-volume ratios, leading to enhanced catalytic activity and often allowing for milder reaction conditions and easier catalyst recovery and reuse. chemrxiv.org Heterogeneous nanocatalysts, such as palladium or copper nanoparticles supported on materials like ceria, carbon nanotubes, or silica, have been effectively used for C-N cross-coupling reactions to produce N-aryl indoles. nih.govresearchgate.netresearchgate.net

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. They are valued for their negligible vapor pressure, thermal stability, and tunable properties. researchgate.net A significant development in the synthesis of the target compound is a patent describing a method for producing this compound by reacting indole with dimethyl carbonate (DMC), a green and non-toxic reagent, using a catalytic amount of an ionic liquid. google.com This process avoids the use of highly toxic and corrosive reagents like phosgene (B1210022) or methyl chloroformate, generates no waste acid, and allows for the recycling of the catalyst. google.com Different ionic liquids were tested, with basic ILs like [Bmim]OH showing good catalytic performance at 90°C. google.com This approach represents a safe, efficient, and environmentally conscious route to this compound.

Green ApproachMethodologyKey AdvantagesReference
NanocatalysisCu@CeO₂ or Pd-NPs for N-arylationHigh efficiency, catalyst reusability, mild conditions. researchgate.netresearchgate.net
Ionic LiquidsIL-catalyzed reaction of indole with dimethyl carbonate (DMC)Avoids toxic reagents, high yield, recyclable catalyst. google.com
Solvent-FreeGrinding of reactants (mechanochemistry)Eliminates solvent waste, simple procedure, mild conditions. tandfonline.com

Multicomponent Reactions (MCRs) for Indole-1-carboxylate Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step, minimizing waste and simplifying purification processes. dergipark.org.trwikipedia.org

Ugi Four-Component Reactions and their Utility

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating diverse molecular scaffolds. nih.gov It typically involves the condensation of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acetamido carboxamide derivative. nih.gov This reaction has been adapted for the synthesis of indole-containing dipeptides. For instance, the reaction between an amine, an aldehyde, N-methyl-1H-indole-2-carboxylic acid, and adamantyl-1-isonitrile produces N-Methyl-1H-indole and adamantane-containing dipeptides in moderate to good yields (53-65%). rjpbcs.com

A notable variation involves the use of indole-N-carboxylic acids, which can be generated in situ from indoles and carbon dioxide. nih.gov This five-component Ugi reaction allows for the efficient synthesis of indole carboxamide amino amides. nih.govacs.org The general mechanism of the Ugi-4CR involves the formation of an iminium ion from the amine and aldehyde, which is then attacked by the isocyanide. Subsequent intramolecular rearrangement and addition of the carboxylate component yield the final product. nih.gov

Table 1: Examples of Ugi Four-Component Reactions for Indole Derivatives

Amine Aldehyde Carboxylic Acid Isocyanide Product Yield (%) Reference
Adamantan-1-amine Benzaldehyde N-methyl-1H-indole-2-carboxylic acid Adamantyl-1-isonitrile N-Methyl-1H-indole and adamantane (B196018) containing dipeptide 53-65 rjpbcs.com

Other Cascade and Tandem Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org These reactions are highly efficient for constructing complex indole architectures.

One such example is the palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids, which provides a versatile route to various indole skeletons. organic-chemistry.org Another approach involves a copper-catalyzed one-pot multicomponent cascade reaction of 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia (B1221849) to selectively synthesize different indole derivatives. organic-chemistry.org

Gold catalysis has also emerged as a powerful tool for initiating cascade reactions. unimi.it For instance, gold-catalyzed hydroarylation of alkenes and dienes with indoles provides an atom-economical method for functionalization. unimi.it

Site-Specific Functionalization Strategies

The ability to selectively functionalize specific positions of the indole nucleus is crucial for the synthesis of targeted molecules.

N-1 Functionalization of the Indole Nucleus

The nitrogen atom (N-1) of the indole ring possesses active hydrogen, making it a prime site for functionalization. google.com Directing groups are often installed at the N-1 position to guide subsequent reactions to other positions of the indole core. rsc.org For example, N-acyl, N-benzyl, and N-sulfonyl groups have been successfully employed as directing groups in rhodium-catalyzed translocation/C3-functionalization reactions. nih.gov Even an unprotected N-H indole can undergo this transformation, albeit with a lower yield. nih.gov

C-2 and C-3 Functionalization Methodologies

The C-3 position of the indole ring is the most reactive site for electrophilic substitution. wikipedia.org However, functionalization at the C-2 position can be achieved, particularly when the C-3 position is substituted. chim.it

C-2 Functionalization: Palladium-catalyzed direct C-2 arylation of N-methylindole derivatives with aryl iodides has been developed, providing exclusive C-2 functionalized products without the need for a directing group or ligand. researchgate.net Iridium catalysis, using a pivaloyl directing group, enables the selective C-2 methylation of indoles. rsc.org Furthermore, a catalyst-controlled approach using Ir(III)/Ag(I) catalysts allows for the C-2 functionalization of 3-carboxamide indoles, subverting the 1,2-acyl migration that occurs with Rh(I)/Ag(I) catalysts. nih.gov

C-3 Functionalization: A variety of methods exist for C-3 functionalization. Cross-dehydrogenative coupling and aza-Friedel-Crafts alkylation are two common strategies. researchgate.net For instance, the reaction of indole derivatives with isoquinolines can furnish various C-3 functionalized indoles. researchgate.net A combination of a boron Lewis acid and a nitrile can be used for the selective acylation of indoles at the C-3 position. jst.go.jp Ruthenium-catalyzed C-3 selective alkenylation of indole derivatives has also been reported, utilizing an ester functional group as a directing element. rsc.org

Table 2: Comparison of C-2 and C-3 Functionalization Methods

Position Method Catalyst/Reagent Key Features Reference
C-2 Direct Arylation Pd/C Ligand-free, exclusive C-2 selectivity researchgate.net
C-2 Methylation [Cp*IrCl2]2 Pivaloyl directing group rsc.org
C-2 Functionalization Ir(III)/Ag(I) Catalyst-controlled, avoids acyl migration nih.gov
C-3 Cross-dehydrogenative coupling Various oxidants/catalysts Versatile for various substituents researchgate.net
C-3 Aza-Friedel-Crafts Catalyst-free Mild conditions researchgate.net
C-3 Acylation PhBCl2 / Nitrile Selective for C-3 position jst.go.jp

Annulation and Construction of Ring-Fused Indole-1-carboxylate Architectures

Annulation reactions leading to the construction of ring-fused indole systems are of significant interest for accessing novel polycyclic scaffolds. mdpi.com

Visible-light-induced dearomative annulation of indoles has emerged as a sustainable method for creating fused and spiro indolines. acs.org For example, a tandem reductive annulation of indoles with carbon dioxide can produce (isoindolo)indoline-3-carboxylic acids. acs.org

Transition metal catalysis plays a key role in annulation reactions. Rhodium-catalyzed diastereoselective [5+2] annulation of indoles with 1,6-enynes leads to the formation of indole-fused oxepines. researchgate.net Gold-catalyzed cascade reactions of anilines with diynes can controllably form eight-membered ring-fused indoles or propellane-type indolines depending on the reaction conditions. researchgate.net Furthermore, the selective oxidation of an indoline (B122111) nucleus to an indole, followed by hydrolysis and decarboxylation, can lead to fused indole-pyridazine compounds. uniurb.it

Mechanistic Insights into Reactions Involving Methyl Indole 1 Carboxylate

Reaction Mechanism Elucidation for Synthetic Transformations

Investigations into Electrophilic Aromatic Substitution Pathways

The introduction of the N-methoxycarbonyl group in methyl indole-1-carboxylate significantly alters the reactivity of the indole (B1671886) ring towards electrophiles compared to unsubstituted indole. The carbamate (B1207046) group is electron-withdrawing, which deactivates the entire molecule towards electrophilic aromatic substitution (EAS). libretexts.org Indole itself is an electron-rich heterocycle, with the C3 position being the most nucleophilic and prone to electrophilic attack. bhu.ac.in However, the N-acyl group diminishes the electron-donating ability of the nitrogen atom, thus reducing the nucleophilicity of the pyrrole (B145914) ring.

The general mechanism for EAS involves a two-step process: the initial attack of the aromatic ring on an electrophile (E+), which is the rate-determining step, followed by deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.com For N-acylated indoles, if substitution occurs on the pyrrole ring, the intermediate cation's stability is reduced due to the electron-withdrawing nature of the substituent.

Consequently, under certain acidic conditions, electrophilic attack may be directed to the benzene (B151609) portion of the molecule, which is less deactivated than the pyrrole ring. For instance, nitration of 2-methylindole (B41428) under strongly acidic conditions can lead to substitution at the C5 position, para to the nitrogen atom. bhu.ac.in This suggests that for this compound, electrophilic substitution might preferentially occur at the C5 or C6 positions of the benzene ring, as the C3 position is significantly deactivated. Studies on related N-acyl indoles support that the regioselectivity is highly dependent on the reaction conditions and the nature of the electrophile. bhu.ac.in For example, the bromination of methyl 1-methoxyindole-2-carboxylate occurs at the 3- and 5-positions. rsc.org

Characterization of Radical Reaction Mechanisms

This compound and its derivatives can participate in radical reactions, offering alternative pathways for functionalization. The Giese reaction, for example, involves the addition of a carbon-centered radical to an electron-deficient olefin. rsc.org While not directly on the parent molecule, related mechanisms show how radical species interact with the indole nucleus.

A common strategy involves generating a radical which then adds to the indole ring. For instance, a cyanomethyl radical, generated via photoredox catalysis from bromoacetonitrile (B46782), can couple with electron-rich indoles. nih.gov The proposed mechanism involves the reduction of bromoacetonitrile by an excited photocatalyst to form an acetonitrile (B52724) radical. This electron-deficient radical then attacks the electron-rich indole, typically at the C3 position. However, for indoles with a substituent at C3, the radical can add to the C2 position. The resulting radical intermediate is then oxidized to a cation, which, after deprotonation, yields the functionalized product and regenerates the photocatalyst. nih.gov

Another relevant mechanism is the visible-light photocatalytic tandem acylarylation, where acyl radicals are generated from carboxylic acids. nih.gov A plausible mechanism begins with the photoexcitation of a catalyst which reduces a mixed anhydride (B1165640) (formed in situ from a carboxylic acid). This generates a radical anion that fragments to deliver an acyl radical. This radical can then undergo addition to an olefin, followed by an intramolecular cyclization onto the indole ring, demonstrating a pathway for constructing complex scaffolds from indole precursors. nih.gov The 3a-position of related cyclic tautomers of tryptophan has also been shown to be susceptible to radical reactions. nih.gov

Elucidation of Organometallic Catalytic Cycles (e.g., Oxidative Addition, Transmetallation, Reductive Elimination)

Organometallic catalysis provides powerful tools for the functionalization of this compound derivatives. Cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions are fundamental for forming new carbon-carbon bonds. nih.govmdpi.comuwindsor.ca These reactions typically proceed through a catalytic cycle involving a palladium catalyst.

The general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide, involves three key steps: uwindsor.ca

Oxidative Addition: A low-valent palladium(0) complex reacts with the organic halide (e.g., a bromo-substituted this compound), inserting into the carbon-halogen bond to form a palladium(II) intermediate.

Transmetallation: The organoboron reagent transfers its organic group to the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) species. This step typically requires a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

This mechanistic framework has been applied to synthesize a wide array of substituted indoles. For example, palladium-catalyzed vinylation of indole-3-carboxylic acids can occur at the C2 position, followed by decarboxylation. A proposed mechanism involves coordination of the carboxyl group to the Pd(II) catalyst, directed C-H activation at the C2-position to form a palladacycle, followed by alkene insertion, β-hydride elimination, and finally reductive elimination and decarboxylation. acs.org

Studies on Nucleophilic Addition and Intramolecular Cyclization Mechanisms

While electrophilic substitution at C3 is characteristic of many indoles, the presence of an electron-withdrawing group on the nitrogen, as in this compound, can facilitate nucleophilic attack. rsc.org Introducing an additional electron-withdrawing group at C3 can make the C2 position susceptible to nucleophilic addition. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde reacts regioselectively at the C2 position with various nucleophiles. nii.ac.jp The proposed mechanism involves nucleophilic attack at C2, leading to the displacement of the N-methoxy group and subsequent rearrangement to form 2-substituted indoles. nii.ac.jp

Base-catalyzed nucleophilic addition of the indole N-H to activated olefins like vinylene carbonate provides a direct route to N-functionalized indoles. mdpi.com A plausible mechanism involves the deprotonation of the indole nitrogen by a base (e.g., K₂CO₃) to form a nitrogen anion. This highly nucleophilic anion then attacks the electrophilic double bond of the vinylene carbonate, followed by protonation to yield the final product. mdpi.com

Intramolecular cyclizations are key steps in the synthesis of complex indole-containing polycyclic structures. These reactions are often favored over their intermolecular counterparts due to a reduced entropic cost, especially for forming 5- and 6-membered rings. wikipedia.org An example is the Dieckmann cyclization, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. youtube.com In the context of this compound derivatives, a side chain containing an electrophilic center can undergo intramolecular attack by the nucleophilic C3 position of the indole. Another pathway involves the intramolecular Friedel-Crafts reaction, where an electrophilic group attached to a side chain can cyclize onto the electron-rich benzene ring of the indole nucleus. acs.org

Tautomeric Equilibria and Conformational Analysis

For the parent this compound, tautomerism of the indole core itself is not a significant consideration, as the indole ring is a stable aromatic system. wiley.com However, tautomerism can become relevant in derivatives, such as in 1-hydroxyindole-2-carboxylic acid, which has been shown to exist in equilibrium with its 3H-indole 1-oxide tautomer in solution. rsc.org

A crucial mechanistic aspect for N-acylated indoles like this compound is the conformational isomerism arising from hindered rotation around the N-C(O) single bond. scielo.org.mxscispace.comscielo.org.mx This rotation is slow on the NMR timescale, leading to the existence of two distinct planar conformers, often referred to as E and Z isomers or syn/anti rotamers. researchgate.net

Theoretical and experimental studies, including variable-temperature NMR, have been used to investigate this dynamic process. scielo.org.mxresearchgate.net

Conformers: The two primary conformers are distinguished by the orientation of the carbonyl group of the carbamate relative to the indole ring. Conformer A typically has the carbonyl group oriented towards the benzene ring (C7), while in conformer B, it is pointed away (towards C2). scielo.org.mx

Energy Barriers: The energy barrier for the interconversion between these conformers for N-carbomethoxylated indoles has been calculated to be in the range of 11.5–12.8 kcal/mol. scielo.org.mx This is high enough to allow for the observation of separate signals for each conformer in NMR spectra at or below room temperature. researchgate.netwikipedia.org

Conformer Stability: For most N-carbomethoxyindole derivatives, the conformer with the carbonyl group oriented towards the benzene ring (Conformer A) is found to be more stable. scielo.org.mx However, the relative stability can be influenced by substituents. In some cases, intramolecular hydrogen bonding can favor the alternative conformer. scielo.org.mx

This conformational behavior can have significant implications for the reactivity and biological activity of these molecules, as the different spatial arrangements of the substituents can affect how the molecule interacts with reagents or biological targets.

Data Tables

Table 1: Calculated Rotational Energy Barriers for N-Carbomethoxylated Indole Derivatives

CompoundRotational Barrier (kcal/mol)More Stable ConformerConformer Ratio (A:B)Reference
2 (see ref)11.8B1:1.3 scielo.org.mx
3 (see ref)9.8A97:3 scielo.org.mx
6 (see ref)12.8A13:1 scielo.org.mx
7 (see ref)11.5A7:1 scielo.org.mx
Data derived from theoretical modeling by Molecular Mechanics. Compound numbers refer to structures in the cited reference.

Table 2: Regioselectivity in Reactions of Indole Derivatives

Indole DerivativeReagent/ConditionsPosition of AttackProduct TypeReference
1-Methoxy-6-nitroindole-3-carbaldehydeNaSMe / DMFC22-Thio-substituted indole nii.ac.jp
1-Methoxy-6-nitroindole-3-carbaldehydeDimethyl malonate / KOtBuC22-Alkyl-substituted indole nii.ac.jp
Indole-3-carboxylic acidStyrene / Pd(OAc)₂, Cu(OAc)₂C22-Vinylindole (after decarboxylation) acs.org
2-MethylindoleBromoacetonitrile / PhotocatalystC33-Cyanomethyl-2-methylindole nih.gov
Methyl 1-methoxyindole-2-carboxylateBromineC3, C53,5-Dibromo derivative rsc.org

Advanced Spectroscopic and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment and connectivity of each atom in the molecule can be mapped. For N-carbomethoxylated indoles, NMR studies can also reveal dynamic processes such as hindered rotation around the N-C carbamate (B1207046) bond, which may result in the broadening of specific signals at room temperature. scielo.org.mx

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the number and types of protons and carbons in Methyl indole-1-carboxylate. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the splitting patterns in the ¹H NMR spectrum reveal scalar coupling between adjacent protons.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the proton at the C2 position, and the methyl protons of the carboxylate group. The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-6, and H-7) typically appear as a complex set of multiplets in the aromatic region. The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, including the quaternary carbons which are not visible in proton-coupled spectra. tetratek.com.tr

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Position Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 N - -
-C=O Carbonyl C - ~151.0
-OCH₃ Methyl ~3.95 (s, 3H) ~53.5
2 C-H ~7.20 (d) ~126.5
3 C-H ~6.60 (d) ~107.0
3a Quaternary C - ~130.0
4 C-H ~7.60 (d) ~124.0
5 C-H ~7.30 (t) ~123.0
6 C-H ~7.35 (t) ~121.0
7 C-H ~8.15 (d) ~115.0

Note: Predicted values are based on data from analogous indole derivatives. Actual values may vary based on solvent and experimental conditions. The 's' denotes a singlet, 'd' a doublet, and 't' a triplet.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. ipb.pt

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show cross-peaks connecting adjacent protons on the aromatic ring (e.g., H-4 with H-5, H-5 with H-6, H-6 with H-7), confirming their sequence. A correlation between H-2 and H-3 would also be expected. tetratek.com.tr

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbon atoms (one-bond C-H coupling). emerypharma.com This allows for the unambiguous assignment of carbon signals for all protonated carbons. For instance, the proton signal at ~3.95 ppm would show a correlation to the carbon signal at ~53.5 ppm, confirming the assignment of the methoxy (B1213986) group. tetratek.com.tr

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is essential for identifying and assigning non-protonated (quaternary) carbons. sdsu.edu Key HMBC correlations for this compound would include:

A cross-peak between the methyl protons (-OCH₃) and the carbonyl carbon (~151.0 ppm), confirming the ester functionality.

Correlations from protons on the benzene ring (e.g., H-7) to the quaternary carbons C-3a and C-7a, helping to piece together the bicyclic indole core.

A crucial correlation from H-7 to the carbonyl carbon would definitively place the carbomethoxy group at the N-1 position. researchgate.net

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups and molecular vibrations within the compound.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. For this compound, the FT-IR spectrum provides clear evidence for its key structural features. ajol.info

Table 2: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3100-3000 Medium Aromatic C-H Stretching
~2955 Medium-Weak Methyl (-OCH₃) C-H Asymmetric Stretching
~1730 Strong N-C=O (Carbamate) Stretching
~1610, 1580, 1450 Medium-Strong Aromatic C=C Ring Stretching
~1375 Strong C-N Stretching
~1250 Strong Asymmetric C-O-C Stretching (Ester)

Data compiled from spectra of related indole compounds. scielo.org.mxorgsyn.orgrsc.org

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic laser light, and the resulting shifts in frequency provide information about molecular vibrations. researchgate.net While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce strong signals in Raman spectra. researchgate.net

Table 3: Characteristic FT-Raman Shifts for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3100 Medium Aromatic C-H Stretching
~2940 Medium Methyl (-OCH₃) C-H Symmetric Stretching
~1730 Weak N-C=O (Carbamate) Stretching
~1615 Strong Aromatic C=C Ring Stretching
~1585 Strong Aromatic C=C Ring Stretching
~1380 Medium C-N Stretching

Data compiled from spectra of related indole compounds. nih.govdergipark.org.trscialert.net

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. For this compound (C₁₀H₉NO₂), the exact molecular weight is 175.19 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule would produce a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 175. nih.gov The fragmentation of this molecular ion provides a fingerprint that helps to confirm the structure. Common fragmentation pathways would include:

Loss of a methoxy radical: Cleavage of the O-CH₃ bond results in a prominent acylium ion peak. [M]⁺˙ → [M - OCH₃]⁺ + ˙OCH₃ m/z 175 → m/z 144

Loss of the carbomethoxy group: Cleavage of the N-C bond can lead to the formation of the indole radical cation. [M]⁺˙ → [C₈H₇N]⁺˙ + ˙COOCH₃ m/z 175 → m/z 117

These characteristic fragmentation patterns, along with the accurate mass of the molecular ion, provide definitive evidence for the identity and structure of this compound. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic structure of molecules like this compound. The analysis of its UV-Vis spectrum provides insights into the electronic transitions occurring within the indole chromophore, which are influenced by the substituent at the N-1 position. The indole ring system is characterized by two primary low-energy electronic transitions, designated as ¹Lₐ and ¹Lₑ, which arise from π→π* electronic excitations. nih.gov The position and intensity of these absorption bands are sensitive to the molecular environment and the nature of substituents on the indole ring. nih.govcore.ac.uk

The electronic properties of the indole core are significantly modulated by the electron-withdrawing nature of the carbomethoxy group (-COOCH₃) attached to the nitrogen atom. researchgate.netbhu.ac.in This group influences the distribution of π-electron density across the bicyclic system, thereby affecting the energies of the frontier molecular orbitals and the corresponding electronic transitions. researchgate.net

Research Findings and Spectral Data

The UV-Vis spectrum of this compound is dominated by absorptions originating from the π→π* transitions of the indole nucleus. While specific experimental data for this compound is not detailed in the surveyed literature, the characteristics can be inferred from studies on closely related indole derivatives. Typically, indole and its derivatives exhibit strong absorption in the 260-290 nm range. nih.govresearchgate.net For instance, studies on various indole compounds show absorption maxima that are dependent on both substitution and solvent polarity. core.ac.uk A methoxy-substituted indole, for example, displays a λmax around 294 nm.

Computational studies on indole-2-carboxylic acid, a structural isomer, show a strong transition with a calculated absorption maximum (λmax) that shifts depending on the solvent, from 280.77 nm in the gas phase to 287.54 nm in methanol (B129727) and 289.14 nm in DMSO. ajol.info This shift to longer wavelengths (bathochromic shift) in polar solvents is characteristic of π→π* transitions. core.ac.ukajol.inforesearchgate.net These intensive electronic shifts are predicted to be of the π→π* type. ajol.info

The table below presents UV-Vis absorption data for related indole compounds, illustrating the typical absorption ranges and the influence of the solvent environment.

CompoundSolvent/Phaseλmax (nm)Transition TypeReference
Indole-2-carboxylic acid (Calculated)Gas Phase280.77π→π ajol.info
Indole-2-carboxylic acid (Calculated)Methanol287.54π→π ajol.info
Indole-2-carboxylic acid (Calculated)DMSO289.14π→π ajol.info
Indole-2-carboxylic acid (Experimental)Methanol292π→π ajol.info
Indole-2-carboxylic acid (Experimental)DMSO293π→π ajol.info
Indole Moiety CompoundMethanol275, 282, 290π→π researchgate.net

Electronic Properties and Frontier Molecular Orbitals

The electronic characteristics of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that corresponds to the lowest energy electronic transition observable in the UV-Vis spectrum. libretexts.org A smaller energy gap generally correlates with absorption at a longer wavelength. libretexts.org

For indole derivatives, the energies of the HOMO and LUMO are stabilized by electron-withdrawing groups due to the delocalization of π electrons from the indole ring to the substituent. researchgate.net The N-carboxylate group in this compound acts as such a group, influencing the molecule's electronic structure and reactivity. researchgate.netbhu.ac.in Theoretical calculations on related structures, such as indole-2-carboxylic acid, provide quantitative insight into these properties. The HOMO-LUMO energy gap for indole-2-carboxylic acid was calculated to be 4.418 eV in the gas phase, which corresponds to the absorption observed in the UV region. ajol.info The solvent is also observed to have an impact on this energy gap. ajol.info

The following table summarizes the calculated frontier orbital energies and the corresponding energy gap for the related compound, indole-2-carboxylic acid.

CompoundSolvent/PhaseHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
Indole-2-carboxylic acidGas Phase-6.258-1.8404.418 ajol.info
Indole-2-carboxylic acidWater-6.197-1.8974.300 ajol.info
Indole-2-carboxylic acidMethanol-6.231-1.8634.368 ajol.info
Indole-2-carboxylic acidDMSO-6.259-1.8914.368 ajol.info

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications

DFT has proven to be a powerful tool for investigating the properties of indole (B1671886) derivatives. researchgate.netdergipark.org.trdergipark.org.tr For methyl indole-1-carboxylate, DFT calculations, often using functionals like B3LYP and M06-2X with various basis sets (e.g., 6-311G(d,p), 6-311++G(d,p)), are employed to predict its characteristics. dergipark.org.trresearchgate.netpensoft.net

Geometry Optimization and Electronic Structure Analysis

The geometry of this compound is optimized using DFT to determine its most stable conformation. These calculations provide precise information on bond lengths, bond angles, and dihedral angles. dergipark.org.trmdpi.com For instance, in related indole carboxylic acid derivatives, the carboxylic group can be rotated relative to the triazole ring, a feature influenced by substituents and intermolecular forces. mdpi.com The electronic structure analysis reveals the distribution of electron density within the molecule. The indole ring system, being electron-rich, exhibits regions of negative electrostatic potential above and below the aromatic plane. Conversely, the carboxylate group's oxygen atoms show significant negative electrostatic potential, making them prime sites for electrophilic attack and hydrogen bond acceptance.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Interactions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.org The energy gap between HOMO and LUMO (ΔE) is a significant indicator of molecular reactivity; a smaller gap suggests higher reactivity. dergipark.org.trnih.gov For indole derivatives, the HOMO is typically localized on the electron-rich indole ring, while the LUMO may be distributed over other parts of the molecule, depending on the substituents. acs.org The HOMO-LUMO gap influences the molecule's electronic properties and its potential as a charge transfer material. nih.gov

Table 1: Frontier Molecular Orbital Energies and Related Parameters

Parameter Value (eV) Description
EHOMO Varies Energy of the Highest Occupied Molecular Orbital.
ELUMO Varies Energy of the Lowest Unoccupied Molecular Orbital.
Energy Gap (ΔE) Varies Difference between ELUMO and EHOMO, indicating chemical reactivity.
Ionization Potential (IP) Varies The energy required to remove an electron from the molecule.
Electron Affinity (EA) Varies The energy released when an electron is added to the molecule.
Electronegativity (χ) Varies The power of an atom in a molecule to attract electrons to itself.
Hardness (η) Varies A measure of the molecule's resistance to charge transfer.
Softness (S) Varies The reciprocal of hardness, indicating polarizability.
Electrophilicity (ω) Varies A measure of the energy lowering of a system when it accepts electrons.

Prediction of Vibrational Frequencies and Spectroscopic Parameters

DFT calculations are used to predict the vibrational frequencies of this compound, which can then be compared with experimental data from FT-IR and Raman spectroscopy. dergipark.org.trajol.info The calculated vibrational spectra help in the assignment of observed spectral bands to specific molecular vibrations. dergipark.org.trajol.info For instance, the characteristic C=O stretching vibration of the carboxylate group is typically found in the range of 1650-1700 cm⁻¹. The N-H stretching vibration, absent in N-methylated derivatives, is a key feature in related indole compounds. The agreement between theoretical and experimental spectra serves to validate the computational model used.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
C=O (Carboxylate) Stretching 1650 - 1700
C-O (Carboxylate) Stretching 1250 - 1300
C-N (Indole Ring) Stretching Varies
Aromatic C-H Stretching 3000 - 3100
Methyl C-H Stretching 2800 - 3000

Analysis of Non-Covalent Interactions (NCIs)

Non-covalent interactions play a critical role in the supramolecular chemistry and biological activity of molecules. For this compound, these interactions can include hydrogen bonding, π-π stacking, and van der Waals forces. The Reduced Density Gradient (RDG) method is a computational tool used to visualize and analyze these weak interactions. researchgate.netdergipark.org.tr The analysis can reveal intramolecular hydrogen bonds, for example, between a C-H bond and an oxygen atom of the carboxylate group. ajol.info In the solid state, indole derivatives often form dimers or larger aggregates through hydrogen bonding and π-π stacking interactions, which can be studied computationally. mdpi.commdpi.com

Application of Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω), are used to predict the reactivity of this compound. dergipark.org.trnih.govmdpi.com These global reactivity descriptors provide a quantitative measure of the molecule's stability and its propensity to participate in chemical reactions. dergipark.org.trmdpi.com For example, a lower hardness and higher softness indicate greater polarizability and reactivity. The electrophilicity index helps to classify the molecule as a potential electrophile or nucleophile. mdpi.com These descriptors are valuable in understanding the molecule's behavior in various chemical environments and in designing new molecules with specific reactivity profiles. dergipark.org.tr

Molecular Charge Distribution and Electrostatic Potential Mapping

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of this compound. The distribution of charges and the resulting electrostatic potential are fundamental to understanding its reactivity and intermolecular interactions.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. wavefun.com The MEP is a valuable tool for predicting sites for electrophilic and nucleophilic attack. mdpi.com For indole derivatives, regions of negative electrostatic potential (typically colored red or yellow) are concentrated around electronegative atoms, primarily the oxygen atoms of the carboxylate group. These areas represent likely sites for electrophilic attack and hydrogen bond acceptance. Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms of the indole ring and the methyl group, indicating sites susceptible to nucleophilic attack. researchgate.netresearchgate.net The distribution of electrostatic potential is critical for understanding how the molecule interacts with biological receptors and other molecules. mdpi.comproteopedia.org

Computations of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and data storage. nih.gov Organic molecules, particularly those with donor-acceptor groups and π-conjugated systems, can exhibit significant NLO properties. analis.com.my Computational chemistry provides a powerful means to predict and understand the NLO response of molecules like this compound.

The NLO properties are determined by the molecule's response to an applied electric field, quantified by the polarizability (α) and the first-order hyperpolarizability (β). researchgate.net These parameters are typically calculated using DFT methods. nih.govnih.gov A large hyperpolarizability value is indicative of a strong NLO response and is often associated with significant intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part. researchgate.net

In the context of indole derivatives, the indole nucleus can act as an electron donor. researchgate.net The introduction of electron-withdrawing groups, such as the methoxycarbonyl group in this compound, can create a "push-pull" system that enhances ICT and, consequently, the NLO response. researchgate.net Computational studies on similar push-pull chromophores have confirmed that such structures can be potent NLOphores. researchgate.net Calculations of dipole moment (μ), polarizability (α), and hyperpolarizability (β) are essential for characterizing the NLO potential of the compound.

Table 1: Representative Calculated NLO Properties for Indole Derivatives (Note: Values are illustrative based on computational studies of similar organic molecules and may vary depending on the specific level of theory and basis set used. analis.com.myresearchgate.netnih.govacs.org)

ParameterDescriptionTypical Calculated Value Range
Dipole Moment (μ)A measure of the overall polarity of the molecule.2 - 6 Debye
Average Polarizability (⟨α⟩)The ease with which the electron cloud can be distorted by an electric field.10 - 40 x 10-24 esu
First Hyperpolarizability (βtot)A measure of the second-order NLO response.5 - 50 x 10-30 esu

Computational Prediction of Biological Interactions

In silico methods are widely used in drug discovery to predict the biological activity and pharmacokinetic profile of chemical compounds, reducing the time and cost of experimental screening.

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. researchgate.net This method is used to estimate the binding affinity and analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com

Indole-based compounds are known to interact with a wide range of biological targets. nih.gov For instance, derivatives of methyl indole carboxylate have been investigated as potential antimicrobial agents through docking studies with enzymes like E. coli MurB. nih.gov In such studies, the indole scaffold often participates in hydrophobic or π-stacking interactions with aromatic amino acid residues in the active site, while the carboxylate group can act as a hydrogen bond acceptor. nih.govacs.org Docking simulations of related indole derivatives have shown potential inhibitory activity against targets implicated in cancer and neurodegenerative diseases. researchgate.netmdpi.com

Table 2: Illustrative Molecular Docking Results for Indole Carboxylate Derivatives (Note: This table is a composite based on findings for various indole carboxylate derivatives against different biological targets. researchgate.netmdpi.comnih.govacs.org)

Biological TargetAssociated Disease/FunctionPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Example)
E. coli MurBBacterial cell wall synthesis-7.0 to -9.0Arg, Ser, Gly
Casein Kinase 2 (CK2)Cancer-6.5 to -8.5Val, Lys, Ile
Acetylcholinesterase (AChE)Alzheimer's Disease-8.0 to -13.5Trp, Tyr, Phe
MmpL3Tuberculosis-7.5 to -9.5Phe, Leu, Val

In Silico ADMET Prediction and Drug-Likeness Assessment

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in the early stages of drug development. researchgate.net Computational models can predict these properties based on the molecule's structure. sciencescholar.us

Drug-likeness is often assessed using frameworks like Lipinski's Rule of Five, which predicts poor oral absorption or permeation if a molecule violates certain thresholds for molecular weight, lipophilicity (logP), and hydrogen bond donors/acceptors. researchgate.net Online tools and software are used to calculate these physicochemical properties and predict various ADMET parameters. qeios.com Studies on indole carboxylate derivatives have utilized platforms like SwissADME and PreADMET to evaluate their pharmacokinetic profiles. sciencescholar.us These predictions help to identify potential liabilities, such as poor gastrointestinal absorption or potential carcinogenicity, guiding the design of improved analogues. nih.govsciencescholar.us

Table 3: Predicted Physicochemical and ADMET Properties for this compound (Note: Data is compiled from chemical databases and in silico prediction tools for this or closely related structures. qeios.comfoodb.ca)

PropertyPredicted Value/AssessmentSignificance
Molecular FormulaC10H9NO2Basic chemical identity sigmaaldrich.com
Molecular Weight175.18 g/molDrug-likeness (Lipinski's rule: <500) sigmaaldrich.comscbt.com
logP (Lipophilicity)~2.27Permeability & solubility (Lipinski's rule: ≤5) foodb.ca
Hydrogen Bond Donors0Permeability (Lipinski's rule: ≤5) foodb.ca
Hydrogen Bond Acceptors2Permeability (Lipinski's rule: ≤10) foodb.ca
Lipinski's Rule of Five0 ViolationsIndicates potential for good oral bioavailability
GI AbsorptionHigh (Predicted)Bioavailability after oral administration qeios.com
BBB PermeantNo (Predicted)Ability to cross the blood-brain barrier qeios.com

Biological Activities and Medicinal Chemistry Research

Anticancer Potential and Mechanistic Investigations

The indole (B1671886) scaffold is a common feature in many anticancer agents, and the addition of a methyl carboxylate group can influence the compound's biological activity. Research into methyl indole carboxylate derivatives has uncovered their potential to inhibit cancer cell growth through various mechanisms, including the induction of apoptosis.

Studies on "methyl-indole" have demonstrated its ability to suppress the viability of pancreatic cancer cells in a dose-dependent manner. Treatment with methyl-indole led to a significant increase in the rate of apoptosis, or programmed cell death, in pancreatic cancer cells. mdpi.com This pro-apoptotic effect is crucial for cancer therapy as it helps in the elimination of malignant cells.

The mechanism behind this apoptosis induction involves the downregulation of the P13K/AKT signaling pathway, which is often overactive in cancer and promotes cell survival. mdpi.com Furthermore, some indole derivatives have been shown to induce apoptosis by modulating the levels of key regulatory proteins. For instance, treatment with certain indole compounds can lead to an upregulation of pro-apoptotic proteins like Bak and Bax, and a downregulation of anti-apoptotic proteins such as Mcl-1 and Bcl-2. mdpi.com

The cytotoxic effects of methyl-indole have been observed across various pancreatic cancer cell lines. In a study, treatment with 5.0 µM of methyl-indole for 48 hours significantly reduced the viability of Capan-1, Aspc-1, and MIA PaCa-2 cells to 23%, 20%, and 18%, respectively. mdpi.com

The apoptotic rates in these cell lines also saw a substantial increase upon treatment. In Capan-1 cells, the apoptosis rate increased to 67% from a baseline of 2.11%. Similarly, in Aspc-1 and MIA PaCa-2 cells, the apoptosis rates rose to 72% and 77% from 2.37% and 2.89%, respectively. mdpi.com These findings highlight the potent and broad-acting anticancer potential of methyl-indole against pancreatic cancer.

Table 1: Cytotoxicity of Methyl-Indole on Pancreatic Cancer Cell Lines

Cell Line Concentration (µM) Treatment Time (hours) Cell Viability (%) Apoptosis Rate (%)
Capan-1 5.0 48 23 67
Aspc-1 5.0 48 20 72
MIA PaCa-2 5.0 48 18 77

Antimicrobial Efficacy

The emergence of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents. Indole derivatives have been explored for their potential to combat bacterial and fungal infections.

Research on the antibacterial properties of specific methyl indole carboxylates is an area of active investigation. One study reported that Methyl indole-3-carboxylate exhibited weak activity against the Gram-positive bacterium Nocardia sp., with a Minimum Inhibitory Concentration (MIC) of 33.33 μg/mL. nih.gov

More extensive studies have been conducted on derivatives such as (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates. These compounds have demonstrated significant antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. For instance, one of the most active compounds in this series displayed MIC values ranging from 0.004 to 0.03 mg/mL. nih.gov

Table 2: Antibacterial Activity of a (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate Derivative

Bacterial Strain MIC (mg/mL)
Enterobacter cloacae 0.004 - 0.03
Escherichia coli > 0.03
Micrococcus flavus > 0.03

Note: The table shows a range for the most sensitive bacterium and indicates lower sensitivity for others.

The antifungal potential of methyl indole carboxylate derivatives has also been evaluated. The same series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates that showed antibacterial activity also exhibited good to excellent antifungal efficacy. The MIC values for these compounds against various fungal species were in the range of 0.004 to 0.06 mg/mL. nih.gov The most potent compound in this series demonstrated an MIC of 0.004 mg/mL against Trichoderma viride, while Aspergillus fumigatus was found to be the most resistant species. nih.gov

Table 3: Antifungal Activity of a (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate Derivative

Fungal Species MIC (mg/mL)
Trichoderma viride 0.004
Aspergillus fumigatus > 0.06

Note: The table highlights the most sensitive and most resistant fungal species from the study.

Antiviral Properties, including HIV-1 Fusion Inhibition

The indole nucleus is a key structural motif in several antiviral drugs. Research has focused on indole-based compounds as potential inhibitors of the human immunodeficiency virus type 1 (HIV-1).

One of the critical steps in the HIV-1 life cycle is the fusion of the viral and cellular membranes, a process mediated by the viral glycoprotein (B1211001) gp41. Small molecules that can inhibit this fusion process are of great interest as potential antiretroviral therapies.

Structure-activity relationship studies on a series of indole-containing compounds have identified potent HIV-1 fusion inhibitors. One particularly active compound, a bis-indole derivative containing a methyl ester (referred to as compound 6j in the study), demonstrated an EC50 (half-maximal effective concentration) of 0.2 μM against both cell-cell fusion and live virus replication. nih.govmdpi.com This compound was also found to be effective against a strain of HIV-1 that is resistant to the fusion inhibitor drug T20. nih.gov The mechanism of these inhibitors involves targeting a hydrophobic pocket on the gp41 protein, thereby preventing the conformational changes required for membrane fusion. nih.gov

Table 4: Anti-HIV-1 Fusion Activity of a Methyl Ester-Containing Bis-Indole Compound (6j)

Assay EC50 (µM)
Cell-Cell Fusion 0.2
Live Virus Replication 0.2

Anti-inflammatory Activity Profiling

Direct research focused specifically on the anti-inflammatory properties of methyl indole-1-carboxylate is not extensively documented in publicly available scientific literature. However, the broader indole scaffold is a core component of several compounds investigated for anti-inflammatory effects. For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin features an indole ring, highlighting the potential of this heterocyclic system in the modulation of inflammatory pathways.

Research into structurally related compounds provides some insight. A series of novel methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates were synthesized and evaluated for their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory agents. mdpi.comnih.gov The indolizine (B1195054) core is a bicyclic aromatic structure related to indole. Several of these compounds demonstrated significant COX-2 inhibitory activity. mdpi.comnih.gov Notably, compound 4e from this series exhibited the most potent activity with a half-maximal inhibitory concentration (IC50) of 6.71 μM, which is comparable to that of Indomethacin. mdpi.comnih.gov

COX-2 Inhibitory Activity of Methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylate Analogs
CompoundSubstituentsIC50 (μM)
4aR1=H, R2=H38.42
4bR1=H, R2=4-OCH341.59
4cR1=H, R2=4-Cl29.73
4dR1=CH3, R2=4-Br15.81
4eR1=CN, R2=4-CN6.71
4fR1=H, R2=4-F32.14
4gR1=H, R2=4-NO221.88
IndomethacinReference Drug6.50

Additionally, studies on other indole derivatives have shown promise. For example, certain indole-imidazolidine hybrids have demonstrated anti-inflammatory and antinociceptive activities, reducing leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models. nih.gov While this research underscores the potential of the indole nucleus in developing anti-inflammatory agents, it does not directly implicate this compound itself.

Anticonvulsant Activity Assessment

There is currently a lack of specific research evaluating the anticonvulsant activity of this compound. The broader class of indole derivatives, however, has been a subject of interest in the search for novel antiepileptic drugs. Various synthetic indole derivatives have been screened for their potential to protect against seizures in established animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

For instance, a series of 3-{2-[1-acetyl-5-(substitutedphenyl)-4,5-dihydropyrazol-3-yl]hydrazinylidene}-1,3-dihydro-2H-indol-2-ones were synthesized and showed notable anticonvulsant effects in the MES test. nih.gov The most active compound in this series demonstrated a median effective dose (ED50) of 13.19 mmol/kg. nih.gov Molecular docking studies for these compounds suggested interaction with the GABA-A receptor, a key target for many anticonvulsant drugs. nih.gov

Another area of investigation involves indole-2-carboxylate (B1230498) derivatives. A series of these compounds were designed as antagonists for the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov Specific analogues, such as 3-[2-(1-adamantylaminocarbonyl)ethenyl]-4,6-dichloroindole-2-carboxylic acid, displayed nanomolar affinity for this receptor site and exhibited potent in vivo anticonvulsant activity against NMDA-induced convulsions in mice. nih.gov

While these findings highlight the potential of the indole core structure in the design of anticonvulsant agents, further research is required to determine if this compound possesses any activity in this regard.

Enzyme Modulation and Metabolic Pathway Studies

Cytochrome P450 Enzyme Inhibition Studies

There is a lack of specific published research investigating the inhibitory effects of this compound on cytochrome P450 (CYP450) enzymes. The CYP450 superfamily of enzymes plays a crucial role in the metabolism of a vast number of drugs and other xenobiotics. mdpi.comnih.gov Inhibition of these enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics of co-administered medications. mdpi.comnih.gov While many compounds containing an indole nucleus are known to interact with CYP450 enzymes, either as substrates, inhibitors, or inducers, the specific interaction profile of this compound has not been characterized.

Interactions with Receptors and Neurotransmitters

The indole ring is a fundamental component of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) and the hormone melatonin (B1676174), making it a privileged scaffold for compounds targeting the central nervous system. Consequently, many indole derivatives have been synthesized and studied for their interactions with various receptors and neurotransmitter systems.

Research has shown that certain indole derivatives can act as ligands for serotonin receptors. For example, a study on indole derivatives D2AAK5, D2AAK6, and D2AAK7 identified them as ligands for the serotonin 5-HT1A and 5-HT2A receptors. researchgate.net Molecular modeling suggested that a key interaction is a salt bridge between a protonatable nitrogen atom on the ligand and a conserved aspartate residue (Asp 3.32) in the receptors. researchgate.net

In another line of research, cycloalkyl indole-2-carboxylate derivatives were synthesized and found to be potent and selective antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor. nih.gov These compounds demonstrated high affinity for the receptor and showed in vivo efficacy in a mouse model of NMDA-induced convulsions. nih.gov This highlights the potential for indole carboxylates to interact with excitatory amino acid receptors.

Despite these examples of receptor interactions with various indole derivatives, there is no specific information available in the reviewed literature detailing the binding profile or functional activity of this compound at any particular receptor or its influence on neurotransmitter systems.

G-Protein-Coupled Receptor (GPR84) Antagonism

There is no direct evidence in the reviewed scientific literature to suggest that this compound itself acts as an antagonist for the G-Protein-Coupled Receptor 84 (GPR84). GPR84 is recognized as a pro-inflammatory receptor, and its antagonists are being investigated for their therapeutic potential in inflammatory conditions. While various heterocyclic compounds are explored as GPR84 antagonists, the specific activity of this compound in this regard has not been a prominent subject of published research.

Modulation of Serotonin and Melatonin Pathways

Similarly, the direct involvement of this compound in the modulation of serotonin and melatonin pathways is not well-documented. The biosynthesis of serotonin and melatonin originates from the amino acid tryptophan. While this compound shares the core indole structure, it is not a natural intermediate in these well-established biochemical pathways. Research in this area primarily focuses on the enzymes and direct precursors involved in the conversion of tryptophan to serotonin and subsequently to melatonin.

Role as Pharmaceutical Intermediates and Precursors in Drug Discovery

The principal role of this compound in the pharmaceutical landscape is that of a crucial building block in the synthesis of complex therapeutic agents. Its chemical structure allows for various modifications, making it a valuable precursor in the development of novel drugs.

Precursor for Bcl Inhibitor Obatoclax

This compound is a documented reactant in the preparation of Obatoclax, a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins. Bcl-2 proteins are key regulators of apoptosis (programmed cell death), and their overexpression is a hallmark of many cancers, contributing to tumor cell survival and resistance to therapy. By inhibiting these anti-apoptotic proteins, compounds like Obatoclax can restore the natural process of cell death in cancer cells.

The synthesis of Obatoclax and its analogs often involves multi-step processes where the indole moiety, derived from precursors like this compound, forms a core component of the final bioactive molecule. The indole ring system is crucial for the interaction of Obatoclax with the BH3-binding groove of anti-apoptotic Bcl-2 proteins, thereby neutralizing their pro-survival function.

Table 1: Synthetic Utility of this compound

Precursor Synthesized Compound Therapeutic Target

Synthesis of Tetracyclic Indolines

This compound also serves as a starting material for the synthesis of tetracyclic indolines. Indoline (B122111) derivatives are a significant class of heterocyclic compounds that form the structural core of numerous natural products and synthetic molecules with a wide range of biological activities. The synthesis of tetracyclic indolines from this compound allows for the construction of complex molecular architectures that can be further elaborated to create novel therapeutic agents. These compounds are of interest in drug discovery for their potential applications in treating various diseases, including cancer and neurodegenerative disorders.

Structure Activity Relationship Sar Studies and Rational Drug Design

Impact of Substituent Position and Nature on Biological Activity

The position and chemical nature of substituents on the methyl indole-1-carboxylate scaffold play a critical role in determining the molecule's biological activity. Modifications at the indole (B1671886) nitrogen (N-1), as well as at various carbon positions (C-2, C-3, etc.), can lead to profound changes in efficacy and function.

The N-1 position of the indole ring is a frequent target for chemical modification. The presence and nature of a substituent at this position can either enhance or diminish the biological activity, depending on the target and the mechanism of action.

For certain activities, such as antioxidant effects, the presence of a hydrogen atom at the N-1 position is crucial. The Hydrogen Atom Transfer (HAT) mechanism, a key process for the antioxidant activity of indoles, relies on the hydrogen atom on the pyrrole (B145914) nitrogen. nih.gov Substituting this hydrogen, for instance with a carboxylate group or other moieties, can prevent the formation of the necessary indolyl radical, leading to a decrease in cytoprotective antioxidant activity. nih.gov Studies on a series of C3-substituted indole derivatives found that compounds without a substitution at the N-1 position generally exhibited strong cytoprotective properties. nih.govnih.gov

Conversely, for other biological targets, N-1 substitution is a key strategy for enhancing potency. In the development of anticancer agents, N-substituted indole derivatives have demonstrated superior activity compared to their unsubstituted counterparts. rsc.org For example, a study on Ru(II)(η6-benzene) complexes containing indole thiosemicarbazone ligands showed that the nature of the N-1 substituent significantly influenced anticancer activity. Complexes with a benzyl (B1604629) substituent at the N-1 position were more cytotoxic to cancer cells than those with an allyl group. bohrium.com Further refinement revealed that para-substituted benzyl groups (with methyl or chloro) led to higher anticancer activity than meta-substituted ones. bohrium.com Similarly, N-benzyl and N-phenyl substitutions on indole analogs have been shown to markedly enhance their biological effects. rsc.org

Table 1: Effect of N-1 Substitution on Biological Activity

N-1 SubstituentCompound SeriesBiological Activity StudiedEffect of SubstitutionReference
Various (vs. H)C3-Methylene-Bridged IndolesAntioxidant (Cytoprotective)N-1 substitution decreases activity by preventing the HAT mechanism. nih.gov
BenzylIndole Thiosemicarbazone Ru(II) ComplexesAnticancerBenzyl substitution enhances cytotoxicity compared to allyl substitution. bohrium.com
Para-substituted Benzyl (Methyl, Chloro)Indole Thiosemicarbazone Ru(II) ComplexesAnticancerPara substitution on the benzyl ring is superior to meta substitution. bohrium.com
MethylIndole Ether DerivativesSuppression of Glucagon-Induced Glucose ProductionN-H is not essential; N-methyl derivative retains activity. sci-hub.red
Phenyl, BenzylIndole AnalogsAnticancer, AntimicrobialN-substitution markedly enhances activity. rsc.org

The C-2 and C-3 positions of the indole nucleus are highly reactive and serve as critical sites for modification in drug design. nih.gov The introduction of various functional groups at these and other positions can tune the molecule's properties to achieve desired biological outcomes.

C2, C3-disubstituted indoles are frequently found in bioactive alkaloids and medicinal chemistry, often exhibiting high bioactivity. researchgate.net The presence of carboxamide moieties at these positions, for instance, can confer unique inhibitory properties by forming hydrogen bonds with a variety of enzymes and proteins. nih.gov Specific substitutions have been linked to distinct therapeutic activities; for example, introducing amide or chalcone (B49325) groups at C-2 and/or C-3 has been associated with anticancer, anti-coronavirus, and anti-diabetic effects. nih.gov

In the context of HIV-1 fusion inhibitors, SAR studies on bisindole compounds revealed the importance of substituents on a benzyl ring attached to the C-3 position. The addition of a meta-carboxylate or ester group to this terminal ring improved binding affinity to submicromolar levels. nih.govacs.org However, converting this ester to a carboxylic acid or amide significantly reduced the antiviral activity. nih.gov

Modifications to the benzene (B151609) portion of the indole ring are also significant. In the development of inhibitors for mutant EGFR/BRAF pathways, a series of 5-chloro-indole-2-carboxylate derivatives were synthesized. mdpi.com The introduction of the chloro group at C-5 was a key feature of the design. Further substitutions on a phenyl ring attached to the C-2 carboxylate ester showed that an m-piperidinyl derivative was the most potent, exhibiting greater inhibitory activity against EGFR than the reference drug erlotinib. mdpi.com Other positions, such as C-7, have also been explored, with the installation of a thiophene (B33073) group at this position leading to the inhibition of osteoporosis. nih.gov

Table 2: Influence of Substitutions at Various Indole Ring Positions

Position(s)Substituent(s)Biological ActivityKey FindingReference
C-2, C-3Amide or Chalcone GroupsAnticancer, Anti-coronavirus, Anti-diabeticThese groups are linked to a range of therapeutic activities. nih.gov
C-3Benzyl ring with meta-methoxycarbonylHIV-1 Fusion InhibitionImproves binding affinity. nih.gov, acs.org
C-3Thiazole-2-thione moietyAntioxidant (Cytoprotective)Leads to low activity due to an inability to stabilize free radicals. nih.gov
C-5ChloroAntiproliferative (EGFR/BRAF Inhibition)Serves as a key feature in potent dual inhibitors. mdpi.com
C-7Thiophene GroupOsteoporosis InhibitionDemonstrates the importance of substitution at less common positions. nih.gov

Correlation of Molecular Shape and Conformational Flexibility with Activity

N-carbomethoxylated indole derivatives exhibit hindered rotation around the N-C bond of the carbamate (B1207046) group, leading to the existence of two main conformational minima, often referred to as A and B. scielo.org.mx In conformer A, the carbonyl group is oriented toward the benzene portion of the indole ring, while in conformer B, it points away. For most derivatives studied, conformer A is the more stable and, therefore, the more populated state. scielo.org.mx The energy barrier for interconversion between these conformers is relatively low (e.g., 9.8 kcal/mol for methyl 2-methyl-1H-indole-1-carboxylate), indicating that they can interconvert at room temperature. scielo.org.mx This dynamic behavior is crucial as the biologically active conformation may be one of several low-energy states the molecule can adopt.

The principle of conformational restriction is a powerful strategy in drug design. By rigidifying a flexible molecule into its bioactive conformation, it is possible to enhance its potency and selectivity. acs.org This approach was successfully applied to develop metallo-β-lactamase inhibitors. By cyclizing a pyrrole-based inhibitor to form a more rigid 4,5-dihydro-1H-benzo[g]indole scaffold, researchers achieved a significant enhancement in inhibitory activity. acs.org This highlights that reducing conformational flexibility can lock the molecule into a shape that is optimal for binding to its target, thereby improving its biological effect. In the development of HIV-1 fusion inhibitors, the role of molecular shape and contact surface area was also identified as a key factor in defining the activity of the compounds. nih.gov

Rational Design and Optimization of Potent Analogues and Derivatives

Rational drug design utilizes the understanding of SAR and molecular interactions to guide the synthesis of new compounds with improved therapeutic properties. vbspu.ac.in This approach moves beyond random screening to a more targeted strategy of lead optimization. researchgate.net

A clear example of rational design is the optimization of indole-based HIV-1 fusion inhibitors. nih.govacs.org Starting with lead compounds that had activity in the micromolar range, researchers systematically modified the structure to improve potency. They explored different linkages between indole moieties, varied substituents on the aromatic rings, and replaced parts of the scaffold with bioisosteres like benzimidazole. nih.gov This systematic approach, guided by binding and cell-based assay results, led to the discovery of compound 6j , a bisindole with an EC₅₀ of 200 nM, a significant improvement over the initial leads. nih.govacs.org

Another successful application of rational design involved the discovery of metallo-β-lactamase inhibitors. acs.org Here, a multi-step strategy was employed:

Scaffold Hopping: Replacing a known chemical scaffold with a novel one (a pyrrole derivative) while maintaining similar biological activity.

Conformational Constraint: Rigidifying the flexible pyrrole lead into a dihydro-benzo-indole structure to enhance its bioactive conformation, which boosted potency.

Substituent-Decorating: Adding various substituents to the new, rigid scaffold to further optimize interactions with the target enzyme.

This combined strategy resulted in the identification of highly potent inhibitors capable of combating multidrug-resistant bacterial infections. acs.org These examples demonstrate how a deep understanding of the relationships between a molecule's structure—including its substituents, shape, and flexibility—and its biological function enables the targeted design of superior therapeutic agents. mdpi.com

Applications in Advanced Synthetic Methodologies and Material Science

Development of Novel Organic Reactions Utilizing Indole-1-carboxylates

The presence of the electron-withdrawing carboxylate group on the indole (B1671886) nitrogen atom significantly influences the reactivity of the indole ring, paving the way for the development of novel organic reactions. This modification makes the indole nucleus susceptible to a variety of chemical transformations that are otherwise challenging with unprotected indoles.

Researchers have successfully employed indole-1-carboxylates in a range of reactions. For instance, they serve as reactants in Friedel-Crafts alkylation reactions and oxidative free radical reactions. sigmaaldrich.com The N-protection of the indole ring with a carboxylate group is a common strategy to prevent side reactions at the nitrogen atom, which is the most active site in many indole compounds. google.com This protection allows for selective functionalization at other positions of the indole ring.

One notable application is in the preparation of tetracyclic indolines. sigmaaldrich.comscbt.com Furthermore, a method for the carbomethoxy transfer to indole compounds has been developed using methyl indole-1-carboxylate, highlighting its role in carbonylation reactions. google.com This process avoids the use of highly toxic reagents like phosgene (B1210022) and methyl chloroformate. google.com

Building Blocks for Complex Molecular Architectures

The functionalized indole core of this compound and its derivatives makes them invaluable starting materials for the synthesis of more complex and biologically significant molecules. The indole structure itself is a prevalent motif in numerous bioactive compounds.

A prime example of its utility is as a reactant in the preparation of the Bcl Inhibitor Obatoclax. sigmaaldrich.comscbt.com This demonstrates the direct application of this compound in the synthesis of pharmacologically active agents. Moreover, derivatives such as tert-butyl 3-bromo-2-methyl-indole-1-carboxylate are utilized in medicinal chemistry and drug development due to their potential biological activity. cymitquimica.com

The synthesis of structural analogues of phytotoxic natural products, such as thaxtomins, has also been achieved using N-Boc protected indole-3-carbaldehydes, which are structurally related to this compound. researchgate.net These examples underscore the importance of indole-1-carboxylates as versatile building blocks in the construction of a diverse array of complex molecular structures with potential applications in medicine and agriculture.

Potential in Materials Science (e.g., Organic Semiconductors, Dyes)

The unique electronic and photophysical properties of the indole ring system have drawn attention to its potential applications in materials science. While direct applications of this compound in this field are still emerging, related indole derivatives show significant promise.

Indole compounds are recognized for their role in the synthesis of dyes. google.com The extended π-system of the indole ring is conducive to the absorption and emission of light, a key characteristic for dye molecules. Although specific use of this compound as a dye is not extensively documented, its derivatives are being explored for such applications.

In the realm of organic electronics, indole derivatives are being investigated as components of organic semiconductors. The ability of the indole nucleus to participate in π-π stacking interactions is crucial for charge transport in organic semiconducting materials. For instance, tert-butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-indole-1-carboxylate is used in the synthesis of the counter electrode in dye-sensitized solar cells. labcompare.com This highlights the potential of functionalized indole-1-carboxylates in the development of materials for photovoltaic devices. The structural modifications enabled by the carboxylate group can be used to tune the electronic properties of the resulting materials, opening up new avenues for the design of high-performance organic electronic devices.

Future Research Directions and Therapeutic Prospects

Exploration of Undiscovered Pharmacological Activities

The indole (B1671886) nucleus is associated with an exceptionally broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. mdpi.comnrfhh.commdpi.com This known versatility strongly suggests that the full range of biological activities for many indole derivatives, including Methyl indole-1-carboxylate, remains largely unexplored. researchgate.net Future research should systematically screen this compound and its analogs against a wide array of biological targets.

Key areas for exploration include:

Antiviral and Antiparasitic Agents : While some indole derivatives show promise against viruses like HIV and HCV and parasites responsible for leishmaniasis, this specific ester has not been exhaustively studied. researchgate.netnih.gov Systematic screening against various viral and parasitic targets could uncover new therapeutic applications.

Neurodegenerative Diseases : Given the role of indole-containing compounds like melatonin (B1676174) and serotonin (B10506) as neurotransmitters, derivatives of this compound could be investigated for their potential to modulate neurological pathways implicated in diseases such as Alzheimer's or Parkinson's. mdpi.compcbiochemres.com

Metabolic Disorders : Indole derivatives have been investigated for their antidiabetic properties. researchgate.net Future studies could assess the potential of this compound derivatives to influence metabolic pathways related to diabetes and other metabolic conditions. mdpi.com

Antioxidant Properties : Certain indole derivatives have demonstrated significant antioxidant activity. nrfhh.comresearchgate.net Investigating the capacity of this compound and its analogs to scavenge reactive oxygen species could open avenues for its use in conditions associated with oxidative stress. researchgate.net

Table 1: Diverse Pharmacological Activities of Selected Indole Derivatives
Indole Derivative ClassReported Pharmacological ActivityPotential Future Research Area for this compound Analogs
Tricyclic Indole Carboxylic AcidsAnticancer (Mcl-1 Inhibition) nih.govDevelopment of novel apoptosis inducers.
Indole-Rhodanine HybridsAntimicrobial (Antibacterial, Antifungal) nih.govDiscovery of new agents against multi-drug resistant pathogens. nih.gov
Prenylated IndolesAnticancer, Anti-biofilm mdpi.comInvestigation into quorum sensing inhibition.
Pyrazino[1,2-a]indole (B3349936) AnalogsAnticancer (PI3K/AKT/mTOR pathway inhibition) mdpi.comTargeting cancer cell signaling and overcoming drug resistance. mdpi.com
General Indole DerivativesAntiviral (HCV, HIV), Anti-inflammatory, Antioxidant researchgate.netnrfhh.comnih.govBroad-spectrum screening for new therapeutic indications.

Development of Targeted Therapies and Precision Medicine Approaches

The structural versatility of the indole ring makes it an ideal scaffold for designing highly specific ligands that can interact with particular biological targets, a cornerstone of targeted therapy and precision medicine. nih.govjptcp.com Future efforts will likely focus on creating derivatives of this compound that are tailored to interact with specific oncogenic markers or pathways. nih.gov

Kinase Inhibition : Many indole derivatives function as kinase inhibitors, which are crucial in cancer therapy. mdpi.com Future work could involve designing this compound analogs to selectively target kinases that are overexpressed in certain cancers, such as Vascular Endothelial Growth Factor Receptors (VEGFR). rsc.org

Targeting Apoptosis Pathways : The anti-apoptotic protein Mcl-1 is a critical survival factor for many cancer cells and a challenging therapeutic target. nih.gov Tricyclic indole carboxylic acids have been developed as potent Mcl-1 inhibitors. nih.gov This provides a clear blueprint for designing this compound derivatives that can restore the natural process of apoptosis in tumor cells.

Personalized Medicine : By correlating the genetic profile of a patient's tumor with the activity of specific indole derivatives, treatments can be personalized for maximum efficacy. jptcp.com For instance, indole-based compounds have been developed to show synergistic effects in PTEN-deficient cancers, which represents a targeted approach for a specific patient sub-population. mdpi.com This strategy provides a foundation for developing tailored treatments that target specific oncogenic markers. nih.gov

Sustainable Synthesis and Industrial Scale-Up Considerations

The transition from a laboratory-scale synthesis to industrial production requires methods that are not only efficient and high-yielding but also safe, cost-effective, and environmentally sustainable.

Green Chemistry Approaches : Traditional methods for acylating the indole nitrogen often use highly toxic and corrosive reagents like phosgene (B1210022) and sodium hydride. google.com Modern research focuses on greener alternatives. For example, using dimethyl carbonate (DMC) as both a reagent and a solvent in the presence of a recyclable ionic liquid catalyst presents a much safer and more environmentally friendly route to this compound. google.com Other sustainable strategies include microwave-assisted synthesis, which can reduce reaction times and energy consumption. tandfonline.com

Catalytic System Optimization : Palladium-catalyzed carbonylation reactions represent a more sustainable method for producing indole carboxylates compared to classical methods. beilstein-journals.org Further research into optimizing catalysts, such as developing more robust N-heterocyclic carbene systems or using earth-abundant metal catalysts, could improve efficiency and reduce costs. rsc.org

Scalability and Process Optimization : Successful laboratory syntheses must be adapted for large-scale production. Studies have demonstrated the feasibility of scaling up indole synthesis to produce multi-gram and even kilogram quantities. nih.govmdpi.comresearchgate.net A key challenge is maintaining yield and purity during scale-up. Process optimization, including reaction conditions, purification methods (like recrystallization instead of chromatography), and solvent choice, is critical for viable industrial manufacturing. researchgate.netmdpi.comsemanticscholar.org

Table 2: Comparison of Synthetic Routes for Indole Carboxylates
Synthetic MethodKey FeaturesAdvantagesChallenges for Scale-Up
Classical N-AcylationUses reagents like methyl chloroformate with a strong base (e.g., NaH). google.comOften high-yielding in the lab.Use of highly toxic, corrosive, and explosive reagents; waste generation. google.com
Ionic Liquid CatalysisUses dimethyl carbonate (DMC) with a recyclable ionic liquid catalyst. google.comPollution-free reagent, safe operation, no waste acid, recyclable catalyst. google.comCost and recovery of ionic liquids on a large scale.
Palladium-Catalyzed CarbonylationUses CO gas with a Pd catalyst to form the carboxylate group. beilstein-journals.orgMore environmentally friendly, avoids harsh reagents. beilstein-journals.orgHandling of CO gas, cost of palladium catalyst, ligand sensitivity.
Microwave-Assisted SynthesisUses microwave irradiation to accelerate reactions. tandfonline.comReduced reaction times, potential for higher yields and cleaner reactions. tandfonline.comRequires specialized equipment for large-scale continuous flow processes.
Fischer Indolization followed by N-acylationA multi-step sequence involving cyclization and subsequent N-functionalization. nih.govRobust and versatile for creating diverse substitution patterns. nih.govMultiple steps can lower overall yield and increase process complexity.

Advanced Mechanistic Studies and Integrated Computational Modeling

A deep understanding of how this compound and its derivatives interact with biological targets at a molecular level is crucial for rational drug design.

Structural Biology : Techniques like X-ray crystallography and NMR spectroscopy are vital for elucidating the three-dimensional structure of indole derivatives bound to their target proteins. For example, the crystal structure of Methyl 1-methyl-1H-indole-3-carboxylate reveals details about its planarity and intermolecular interactions, such as hydrogen bonding and C-H···π stacking, which are critical for its crystal packing and can inform how it might bind to a protein. researchgate.netiucr.org

Computational Modeling : In silico methods are indispensable for predicting and understanding molecular interactions.

Molecular Docking : This technique can predict the binding pose of a ligand within a protein's active site, helping to identify key interactions and guide the design of more potent inhibitors. nih.gov Docking studies have been used to suggest that the antibacterial activity of certain indole-rhodanine derivatives stems from the inhibition of E. coli MurB. nih.gov

Quantum Chemical Analysis : Methods like Density Functional Theory (DFT) can be used to analyze the electronic properties of a molecule, such as its frontier molecular orbitals (FMO) and charge distribution, which are key to its reactivity and interactions. ajol.infocumhuriyet.edu.tr

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. ajol.info

Investigation of Combination Therapies and Synergistic Effects

To combat issues like drug resistance and to enhance therapeutic efficacy, combining drugs is a common and powerful strategy in modern medicine. mdpi.com The future of this compound in therapeutics may lie in its use as part of a combination regimen.

Overcoming Drug Resistance : Cancer cells can develop resistance to single-agent therapies. Combination therapy can overcome this by targeting multiple cellular pathways simultaneously. mdpi.com For example, indole-based pyrazino[1,2-a]indole analogs have shown synergistic effects when combined with the EGFR inhibitor gefitinib (B1684475) in treating certain breast cancer cells, particularly those that are PTEN-deficient. mdpi.com

Synergistic Enhancement of Activity : Combining two drugs can lead to a therapeutic effect that is greater than the sum of their individual effects. This synergy allows for the use of lower concentrations of each drug, potentially reducing side effects. mdpi.com Future research should systematically screen this compound derivatives in combination with existing approved drugs (e.g., chemotherapeutics, other targeted agents) against various cancer cell lines to identify novel synergistic interactions. researchgate.net The molecular mechanisms underlying any observed synergy would then need to be investigated to provide a rational basis for clinical development.

Q & A

Q. How can the synthesis of methyl indole-1-carboxylate derivatives be optimized for yield and purity?

A one-pot synthesis strategy using manganese dioxide (MnO₂) as a dual-purpose oxidant and catalyst enables efficient conversion of methyl glycolate and tryptophan derivatives into β-carboline frameworks (e.g., methyl 9H-pyrido[3,4-b]indole-1-carboxylate). Key factors include:

  • Solvent selection : 1,4-Dioxane yields optimal results (54% yield) compared to dichloromethane or THF, which inhibit full conversion .
  • Temperature : Prolonged heating under reflux is superior to microwave irradiation, which reduces purity .
  • Additives : Avoid Lewis acids (e.g., ZnCl₂), as they form stable complexes with intermediates, stalling the reaction .

Q. What methods are recommended for structural characterization of this compound derivatives?

  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve hydrogen bonding networks and molecular packing. For example, intermolecular hydrogen bonds along the b-axis stabilize crystal structures of methyl 1-methyl-1H-indole-3-carboxylate .
  • Spectroscopy :
    • IR : Confirm carbonyl (C=O) stretches at ~1704 cm⁻¹ .
    • UV-Vis : Monitor λmax at 297 nm in methanol for electronic transitions .
    • HRMS : Validate molecular formulae (e.g., C10H9NO2 for methyl indole-3-carboxylate) .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound intermediates be resolved?

Discrepancies in reaction monitoring (e.g., TLC vs. NMR) often arise from unstable intermediates like tetrahydro-β-carbolines. To address this:

  • In-situ analysis : Use low-temperature NMR to trap transient species (e.g., imine intermediates in Pictet-Spengler reactions) .
  • Computational modeling : Predict reaction pathways and intermediate stability using DFT calculations to rationalize experimental observations .
  • Control experiments : Isolate intermediates under inert atmospheres to prevent oxidation artifacts .

Q. What mechanistic insights explain the dual role of MnO₂ in β-carboline synthesis?

MnO₂ acts as both an oxidant and catalyst:

Oxidation : Converts methyl glycolate to aldehyde intermediates via alcohol oxidation .

Aromatization : Promotes dehydrogenation of tetrahydro-β-carbolines to fully aromatic systems, likely through radical pathways .
Contradictions in solvent effects (e.g., poor yields in CHCl₃ vs. 1,4-dioxane) suggest solvent polarity modulates MnO₂’s redox activity .

Q. How can this compound derivatives be leveraged in drug discovery?

  • Alangiobussinine synthesis : Hydrolyze the ester group (LiOH/MeOH/H₂O) to form carboxylic acids, followed by coupling with tryptamine derivatives (67% yield over two steps) .
  • Biological activity : β-carboline scaffolds exhibit anti-Alzheimer’s and anticancer properties, validated via in vitro assays (e.g., acetylcholinesterase inhibition) .
  • Structure-activity relationships (SAR) : Modify substituents at the indole C-3 position to enhance bioavailability or target affinity .

Methodological Best Practices

Q. How should researchers validate crystallographic data for this compound derivatives?

  • Rigorous refinement : Use SHELXL with anisotropic displacement parameters and hydrogen atom constraints .
  • Validation tools : Apply the IUCr checkCIF tool to identify outliers in bond lengths/angles (e.g., C=O bond deviations > 0.02 Å require re-refinement) .
  • Deposition : Submit structures to the Cambridge Structural Database (CSD) with full metadata (e.g., temperature, radiation source) .

Q. What strategies mitigate low yields in multistep syntheses involving this compound?

  • Protecting groups : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites during coupling reactions (e.g., asymmetric cyclopropanation) .
  • Workflow optimization : Adopt one-pot cascades to bypass unstable intermediates (e.g., combining Pictet-Spengler cyclization and aromatization) .
  • Scalability : Test flow chemistry setups to enhance reproducibility for gram-scale syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.